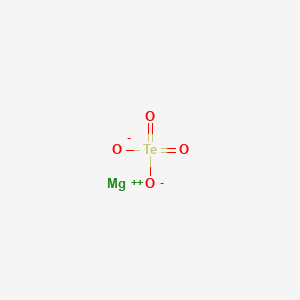
Magnesium tellurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium tellurate is an inorganic compound with the chemical formula MgTeO3. It is a tellurate, meaning it contains the tellurate ion, TeO3^2-, where tellurium is in its +6 oxidation state. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium tellurate can be synthesized through a solid-state reaction involving magnesium oxide and tellurium dioxide. The reaction typically occurs at high temperatures:
MgO+TeO2→MgTeO3
Another method involves reacting tellurium dichloride in a solution of magnesium chloride:
MgCl2+2TeCl2+3H2O→Te+MgTeO3+6HCl
In this case, the product is often a pentahydrate or hexahydrate form, such as MgTeO3·5H2O or MgTeO3·6H2O .
Industrial Production Methods
Industrial production of this compound typically involves large-scale solid-state reactions. The reactants are mixed in stoichiometric amounts and heated in a furnace at high temperatures to ensure complete reaction. The resulting product is then purified through recrystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium tellurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state tellurium compounds.
Substitution: this compound can participate in substitution reactions where the tellurate ion is replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can oxidize this compound.
Reducing Agents: Reducing agents like hydrogen gas can reduce this compound.
Substitution Reactions: These reactions often occur in aqueous solutions with various anions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tellurium compounds, while reduction can produce elemental tellurium or lower oxidation state tellurium compounds.
Aplicaciones Científicas De Investigación
Magnesium tellurate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other tellurium compounds and in studies of tellurium chemistry.
Mecanismo De Acción
The mechanism by which magnesium tellurate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular components, influencing biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium telluride (MgTe): Similar in composition but differs in oxidation state and properties.
Magnesium selenate (MgSeO4): Similar structure but contains selenium instead of tellurium.
Magnesium sulfate (MgSO4): Contains sulfur instead of tellurium and has different chemical properties.
Uniqueness
Magnesium tellurate is unique due to its tellurate ion, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
15852-08-1 |
|---|---|
Fórmula molecular |
MgO4Te |
Peso molecular |
215.9 g/mol |
Nombre IUPAC |
magnesium;tellurate |
InChI |
InChI=1S/Mg.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
Clave InChI |
LGASAICTCFRDSN-UHFFFAOYSA-L |
SMILES canónico |
[O-][Te](=O)(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



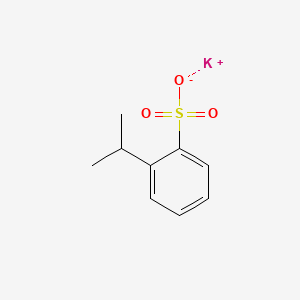


![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)

![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
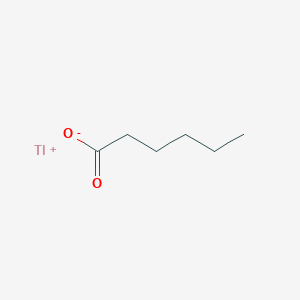
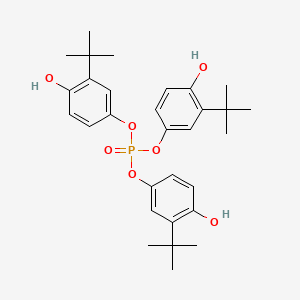
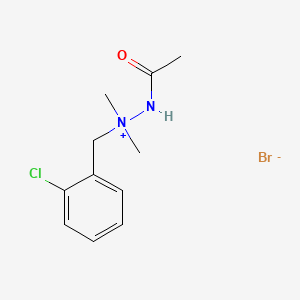
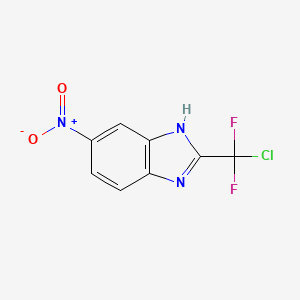

![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)
